molecular formula C17H18N4O B244976 N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide

Cat. No. B244976
M. Wt: 294.35 g/mol
InChI Key: XZHWCIAHPTUIPY-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide, also known as BP-1, is a chemical compound that belongs to the family of benzotriazole UV absorbers. BP-1 is widely used in various industries, including cosmetics, plastics, and textiles, as a UV filter to protect products from the harmful effects of UV radiation. In recent years, BP-1 has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide acts as a UV filter by absorbing UV radiation and converting it into less harmful energy. The absorption of UV radiation by N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide occurs through the formation of a complex between N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide and UV radiation. This complex absorbs UV radiation and dissipates the energy as heat.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. In vitro studies have shown that N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide inhibits tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide research are vast and include its potential applications in various fields. In biomedical research, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide could be further studied for its anti-inflammatory and anti-cancer properties. In environmental science, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide could be used as a marker for UV exposure in aquatic ecosystems. In material science, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide could be further studied as a UV stabilizer for polymers and plastics. Additionally, the safety and toxicity of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide could be further studied to ensure its safe use in various industries.
Conclusion
In conclusion, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The future directions for N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide research are vast and include its potential applications in biomedical research, environmental science, and material science. N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has the potential to make a significant impact in various fields and should be further studied for its potential applications.

Synthesis Methods

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide can be synthesized by the reaction of 4-ethylphenylhydrazine with 2-hydroxybenzophenone in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide. The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been extensively studied for its potential applications in various fields, including biomedical research, environmental science, and material science. In biomedical research, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been shown to have anti-inflammatory and anti-cancer properties. In environmental science, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been used as a marker for UV exposure in aquatic ecosystems. In material science, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]propanamide has been used as a UV stabilizer for polymers and plastics.

properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C17H18N4O/c1-3-12-5-8-14(9-6-12)21-19-15-10-7-13(11-16(15)20-21)18-17(22)4-2/h5-11H,3-4H2,1-2H3,(H,18,22)

InChI Key

XZHWCIAHPTUIPY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC

Origin of Product

United States

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